2-chloro-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-chloro-N-(pyridin-3-ylmethyl)acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetamide, where the amide nitrogen is substituted with a pyridin-3-ylmethyl group and the acetamide carbon is substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 3-pyridinemethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-pyridinemethanamine+chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)acetamide
- N-(pyridin-4-ylmethyl)acetamide
- 2-chloro-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-chloro-N-(pyridin-3-ylmethyl)acetamide is unique due to the position of the chlorine atom and the pyridin-3-ylmethyl group. This specific structure can result in different reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom can influence the compound’s ability to interact with biological targets, potentially leading to unique therapeutic properties .
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQMWFEAAPVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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